2-Methyl-4-oxo-4H-1-benzopyran-3-yl acetate

Description

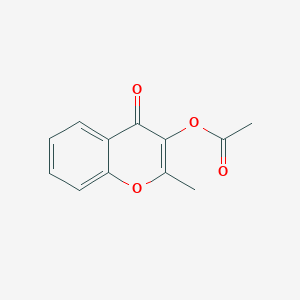

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxochromen-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-12(16-8(2)13)11(14)9-5-3-4-6-10(9)15-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARJBFURGPHATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2O1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524534 | |

| Record name | 2-Methyl-4-oxo-4H-1-benzopyran-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89974-76-5 | |

| Record name | 2-Methyl-4-oxo-4H-1-benzopyran-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-chromen-3-yl acetate typically involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4-oxo-4H-chromen-3-yl acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-chromen-3-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated chromone derivatives.

Scientific Research Applications

2-Methyl-4-oxo-4H-chromen-3-yl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations :

- The target compound is distinguished by its C3 acetate and C2 methyl groups, contributing to moderate lipophilicity.

- Compound 14f () replaces the acetate with a benzoylallyl group and introduces a hydroxy group at C4, increasing polarity. Its ethoxypropyl side chain may enhance steric hindrance, affecting receptor binding .

- FDB011276 () features a 3-hydroxy-4-methoxyphenyl moiety at C3 and dihydroxy groups at C5/C7, creating a highly polar structure capable of extensive hydrogen bonding—a critical factor in pharmacokinetics .

Q & A

Q. What are the common synthetic routes for 2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, resorcinol and ethyl acetoacetate are coupled in the presence of concentrated acid to form the parent chromone scaffold, followed by acetylation at the 3-position . Key intermediates are characterized using IR spectroscopy (to confirm acetyl groups), NMR (for structural elucidation), mass spectrometry (molecular weight verification), and elemental analysis (purity assessment). Post-synthetic modifications, such as deacetylation with anhydrous zinc acetate, are also employed to generate derivatives .

Q. What standard assays are used to evaluate the biological activity of this compound?

In vitro antimicrobial activity is assessed using agar diffusion or microdilution methods against bacterial/fungal strains, while antioxidant potential is measured via DPPH radical scavenging or FRAP assays . For antiproliferative studies, cancer cell lines are treated with the compound, and viability is quantified using MTT or SRB assays . Dose-response curves and IC50 values are critical for potency evaluation.

Q. How is structural confirmation achieved for derivatives of this chromone scaffold?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, derivatives like 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate are analyzed to confirm bond angles, stereochemistry, and crystal packing . When crystals are unavailable, 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) provide complementary data .

Advanced Research Questions

Q. How can contradictory data in reaction yields or product purity be resolved during synthesis?

Discrepancies often arise from variations in reaction conditions (e.g., temperature, catalyst load). For instance, oxidation of 4-oxo-4H-1-benzopyran-3-carboxaldehydes to carboxylic acids may yield byproducts if pH or oxidizing agents (e.g., KMnO4) are poorly controlled . Systematic optimization using Design of Experiments (DoE) methodologies, coupled with real-time monitoring via HPLC or in situ IR, can identify critical parameters .

Q. What strategies address discrepancies in reported bioactivity data across studies?

Bioactivity variability may stem from differences in assay protocols (e.g., serum concentration in cell cultures) or compound solubility. For example, inconsistent antimicrobial results could arise from solvent effects (DMSO vs. aqueous buffers) . Normalizing data to lipophilicity (logP) or using standardized solvent systems (e.g., 0.1% Tween-80) improves comparability. Additionally, orthogonal assays (e.g., time-kill kinetics alongside MIC) validate findings .

Q. How can computational methods guide the design of derivatives with enhanced activity?

Density Functional Theory (DFT) predicts electron distribution at the 3-acetate group, which influences reactivity and binding. Molecular docking studies with target proteins (e.g., bacterial dihydrofolate reductase) identify key interactions, such as hydrogen bonding with the carbonyl oxygen . QSAR models trained on existing data (e.g., IC50 vs. substituent electronegativity) prioritize synthetic targets .

Q. What mechanistic insights explain the compound’s antioxidant activity?

The 4-oxo group and conjugated double bonds in the chromone scaffold enable radical stabilization. Electron Paramagnetic Resonance (EPR) spectroscopy confirms radical scavenging by detecting stable adducts with DPPH . Competitive experiments with ascorbic acid or Trolox further differentiate hydrogen atom transfer vs. electron transfer mechanisms.

Q. How do stability studies inform solvent selection for long-term storage?

Accelerated stability testing (40°C/75% RH) in solvents like methanol, DMSO, or aqueous buffers reveals degradation pathways (e.g., hydrolysis of the acetate group). LC-MS identifies degradation products, while Arrhenius modeling predicts shelf life . Anhydrous solvents with antioxidants (e.g., BHT) are recommended for storage .

Q. What structural modifications improve selectivity in antiproliferative activity?

Hybridization with isoxazole or acrylate moieties enhances selectivity by targeting tubulin or topoisomerase II. For example, (E)-3-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivatives show improved cytotoxicity against MCF-7 cells due to increased π-π stacking with DNA . Substituent position (e.g., 6-methoxy vs. 7-hydroxy) also modulates cellular uptake .

Methodological Notes

- Data Reproducibility : Always report reaction conditions (catalyst, solvent, temperature) and bioassay protocols (cell line passage number, serum type) to enable replication .

- Advanced Characterization : Use synchrotron-based XRD for challenging crystallography cases .

- Ethical Considerations : Adhere to OECD guidelines for antimicrobial testing to avoid overreporting resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.